molecular formula C18H21N3O B11972620 2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol

2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol

Cat. No.: B11972620
M. Wt: 295.4 g/mol
InChI Key: XAXSRAZQEBSBJP-XMHGGMMESA-N
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Description

2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol is a Schiff base compound, which is a type of compound formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their ability to form stable complexes with metals and have a wide range of applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol typically involves the condensation reaction between 4-methylphenylpiperazine and salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with quinone structures.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules such as DNA, proteins, and enzymes, leading to various biological effects. The compound’s phenolic hydroxyl group and imine nitrogen are key sites for interaction with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol is unique due to its piperazine ring, which imparts different chemical and biological properties compared to other similar compounds. The presence of the piperazine ring can enhance the compound’s ability to form stable metal complexes and interact with biological targets .

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-[(E)-[4-(4-methylphenyl)piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C18H21N3O/c1-15-6-8-17(9-7-15)20-10-12-21(13-11-20)19-14-16-4-2-3-5-18(16)22/h2-9,14,22H,10-13H2,1H3/b19-14+

InChI Key

XAXSRAZQEBSBJP-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=CC=C3O

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=C3O

Origin of Product

United States

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